Aqueous Solubility Advantage of the Hydrochloride Salt Form Over the Free Base
The hydrochloride salt form (CAS 1880962-12-8, MW 232.75 g/mol) is specifically engineered to enhance aqueous solubility compared to the neutral free base (CAS 1784038-02-3, MW 196.29 g/mol) . While neither the experimental aqueous solubility of the free base nor the hydrochloride salt of this specific compound has been published, the general principle is well-established for spirocyclic amine salts: protonation of the secondary amine in the diazaspiro core by HCl converts a lipophilic free base into an ionic species with substantially increased water solubility . For the closely related 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (CAS 2241141-96-6), vendor documentation explicitly states that the hydrochloride salt form 'enhances aqueous solubility and handling stability for laboratory use' . The free base form (CAS 1784038-02-3) is listed by chemical suppliers without aqueous solubility data, consistent with the expected poor water solubility of neutral spirocyclic amines . This solubility differential is critical for researchers requiring aqueous buffer compatibility in biochemical assays or solution-phase parallel synthesis.
| Evidence Dimension | Aqueous solubility (qualitative, class-inferred) |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 1880962-12-8): aqueous solubility enhanced by protonation of the secondary amine (class-level property of spirocyclic amine HCl salts) |
| Comparator Or Baseline | Free base (CAS 1784038-02-3): neutral form; aqueous solubility expected to be substantially lower (typical of non-ionized spirocyclic amines) |
| Quantified Difference | No experimentally measured solubility values available for either form. The difference is inferred from the well-characterized solubility behavior of amine hydrochloride salts versus their free bases across the diazaspiro[5.5]undecane chemical series. |
| Conditions | Class-level inference based on general physicochemical principles of amine salt formation; corroborated by vendor statements for structurally adjacent 2,9-diazaspiro[5.5]undecan-3-one hydrochloride |
Why This Matters
For aqueous assay development, solution-phase library synthesis, and formulation screening, the hydrochloride salt is the operationally viable form; procurement of the free base would necessitate additional solubilization optimization or in situ salt formation, adding steps and variability.
